molecular formula C20H23N5O2S B4565107 N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B4565107
M. Wt: 397.5 g/mol
InChI Key: HSIGARNWGYHESD-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a benzothiadiazole core and a piperazine moiety, imparts specific chemical and physical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Final Coupling: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The benzothiadiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The piperazine moiety is a common feature in many drugs, suggesting that this compound could serve as a lead compound for drug development.

Industry

In industry, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiadiazole core could modulate the activity of these targets, leading to various biological effects. In materials science, the compound’s electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores, such as 2,1,3-benzothiadiazole-4-carboxylic acid and 2,1,3-benzothiadiazole-4-amine.

    Piperazine Derivatives: Compounds with similar piperazine moieties, such as 1-(2-ethoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is unique due to the combination of its benzothiadiazole core and piperazine moiety. This combination imparts specific chemical and physical properties that may not be present in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-27-18-9-4-3-8-17(18)25-12-10-24(11-13-25)14-19(26)21-15-6-5-7-16-20(15)23-28-22-16/h3-9H,2,10-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIGARNWGYHESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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